4-Chloro-2,6-dimethoxyphenol 4-Chloro-2,6-dimethoxyphenol
Brand Name: Vulcanchem
CAS No.: 108545-00-2
VCID: VC0171456
InChI: InChI=1S/C8H9ClO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3
SMILES: COC1=CC(=CC(=C1O)OC)Cl
Molecular Formula: C8H9ClO3
Molecular Weight: 188.607

4-Chloro-2,6-dimethoxyphenol

CAS No.: 108545-00-2

Cat. No.: VC0171456

Molecular Formula: C8H9ClO3

Molecular Weight: 188.607

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-dimethoxyphenol - 108545-00-2

Specification

CAS No. 108545-00-2
Molecular Formula C8H9ClO3
Molecular Weight 188.607
IUPAC Name 4-chloro-2,6-dimethoxyphenol
Standard InChI InChI=1S/C8H9ClO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3
Standard InChI Key LKRGCEYNNHGULE-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)OC)Cl

Introduction

Chemical Identity and Structural Properties

4-Chloro-2,6-dimethoxyphenol is characterized by a specific molecular structure that includes a phenol ring with chlorine at the para position and methoxy groups at both meta positions. This arrangement of functional groups contributes to its distinctive chemical behavior and applications in synthetic organic chemistry. The compound's structure allows it to participate in various chemical transformations, making it particularly valuable in the development of more complex molecular structures.

Basic Chemical Properties

The fundamental chemical properties of 4-Chloro-2,6-dimethoxyphenol provide insight into its behavior in various chemical reactions and applications. These properties are essential for understanding how the compound functions in different synthetic pathways and industrial processes. The compound's relatively low molecular weight and specific functional group arrangement contribute to its utility as a building block in organic synthesis.

PropertyValue
CAS Number108545-00-2
Molecular FormulaC₈H₉ClO₃
Molecular Weight188.607 g/mol
IUPAC Name4-chloro-2,6-dimethoxyphenol
Alternate Names4-chlorosyringol
Physical StateSolid at room temperature

Structural Characteristics

The structural characteristics of 4-Chloro-2,6-dimethoxyphenol are defined by specific molecular identifiers that facilitate its recognition in chemical databases and research literature. These identifiers are critical for ensuring accurate identification and characterization of the compound across different research platforms and applications. The compound features a phenolic hydroxyl group that contributes to its reactivity profile, particularly in substitution and coupling reactions.

IdentifierValue
Standard InChIInChI=1S/C8H9ClO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3
Standard InChIKeyLKRGCEYNNHGULE-UHFFFAOYSA-N
SMILESCOC1=CC(=CC(=C1O)OC)Cl
PubChem Compound ID44154661

Synthesis Methods and Pathways

4-Chloro-2,6-dimethoxyphenol is synthesized through various chemical routes, primarily involving modifications of existing phenolic compounds. These synthetic approaches typically involve careful control of reaction conditions to achieve selective functionalization at specific positions of the aromatic ring. The development of efficient synthetic routes for this compound has been an important focus in organic chemistry research, as it impacts the accessibility and cost-effectiveness of this valuable synthetic intermediate.

General Synthetic Approaches

The synthesis of 4-Chloro-2,6-dimethoxyphenol generally involves selective chlorination of 2,6-dimethoxyphenol or similar starting materials. This process requires careful control of reaction conditions to ensure that chlorination occurs specifically at the para position relative to the hydroxyl group. Various chlorinating agents can be employed, with the choice depending on factors such as required selectivity, scale of production, and environmental considerations. The development of these synthetic methods has been refined over time to improve yield, purity, and process efficiency.

Purification and Characterization

Following synthesis, purification procedures are essential to obtain high-purity 4-Chloro-2,6-dimethoxyphenol suitable for research and industrial applications. Common purification methods include recrystallization, column chromatography, and other separation techniques appropriate for aromatic compounds. Characterization of the purified compound typically involves spectroscopic methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its identity and assess its purity. These analytical approaches are crucial for ensuring the quality and reliability of the compound for subsequent applications.

Applications in Organic Synthesis

4-Chloro-2,6-dimethoxyphenol has found significant applications in organic synthesis, particularly as a precursor for various functional derivatives that serve as important building blocks in more complex synthetic pathways. Its unique structural features make it especially valuable in certain types of coupling reactions and other transformations commonly employed in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds.

Boronic Acid Derivative Synthesis

One of the primary applications of 4-Chloro-2,6-dimethoxyphenol is as a precursor for the synthesis of (4-chloro-2,6-dimethoxyphenyl)boronic acid. This transformation typically involves reaction with a boron-containing reagent under specific conditions to introduce the boronic acid functionality at the phenolic position. The resulting boronic acid derivatives are highly valuable in organic synthesis due to their participation in various coupling reactions, particularly those involving carbon-carbon bond formation. The accessibility of these boronic acid compounds from 4-Chloro-2,6-dimethoxyphenol has contributed significantly to their utility in synthetic organic chemistry.

Role in Suzuki Coupling Reactions

The boronic acid derivatives prepared from 4-Chloro-2,6-dimethoxyphenol are particularly valuable in Suzuki coupling reactions, which are widely employed in organic synthesis for the formation of carbon-carbon bonds. These palladium-catalyzed reactions enable the connection of the functionalized phenolic structure to various aromatic or heteroaromatic partners, leading to the formation of complex biaryl compounds. This synthetic utility has made 4-Chloro-2,6-dimethoxyphenol and its derivatives important tools in the synthesis of molecules with applications in pharmaceutical development, materials science, and other fields requiring precise structural control.

Application TypeDescriptionKey Advantages
Boronic Acid PrecursorUsed to synthesize (4-chloro-2,6-dimethoxyphenyl)boronic acidProvides functional handle for further transformations
Suzuki Coupling ComponentParticipates in palladium-catalyzed coupling reactionsEnables formation of complex biaryl structures
Building BlockUsed in multi-step synthesis of complex moleculesContributes specific structural features to target compounds

Reactivity and Chemical Behavior

The chemical behavior of 4-Chloro-2,6-dimethoxyphenol is influenced by the electronic and steric effects of its substituents. The chlorine atom at the para position relative to the hydroxyl group affects the electron distribution within the aromatic ring, while the methoxy groups at the meta positions contribute both electronic and steric effects. These structural features collectively determine the compound's reactivity patterns in various chemical transformations, including electrophilic and nucleophilic substitutions, oxidation reactions, and metallation processes.

Functional Group Interactions

The hydroxyl group in 4-Chloro-2,6-dimethoxyphenol can participate in hydrogen bonding and serves as a site for various transformations, including esterification, etherification, and metal coordination. The methoxy groups contribute to the electron density of the aromatic ring through resonance effects, influencing the reactivity of the ring toward electrophilic reagents. Meanwhile, the chlorine substituent can undergo metal-halogen exchange reactions, providing a valuable handle for introducing various functional groups through nucleophilic substitution or metal-catalyzed coupling processes.

Stability Considerations

The stability of 4-Chloro-2,6-dimethoxyphenol under various conditions is an important consideration for its handling, storage, and application in synthetic procedures. Like many phenolic compounds, it may be sensitive to oxidation, particularly under basic conditions or in the presence of air. The compound's stability may also be affected by exposure to light, heat, or certain chemical environments. Understanding these stability factors is essential for developing appropriate handling protocols and for optimizing synthetic procedures that involve this compound as a reagent or intermediate.

Research Applications and Case Studies

Research involving 4-Chloro-2,6-dimethoxyphenol has primarily focused on its utility in organic synthesis, particularly as a precursor for boronic acid derivatives used in coupling reactions. Case studies in the literature demonstrate its application in the synthesis of various complex molecules, including pharmaceutical intermediates, specialty chemicals, and materials with specific functional properties. These research applications highlight the compound's value as a building block in synthetic organic chemistry.

Pharmaceutical Synthesis Applications

In pharmaceutical research and development, 4-Chloro-2,6-dimethoxyphenol and its derivatives have been utilized in the synthesis of drug candidates and active pharmaceutical ingredients. The ability to form carbon-carbon bonds through Suzuki coupling of boronic acid derivatives prepared from this compound has made it particularly valuable in constructing complex molecular frameworks found in various therapeutic agents. These applications demonstrate the compound's importance in medicinal chemistry and pharmaceutical manufacturing processes.

Materials Science Applications

Beyond pharmaceutical applications, 4-Chloro-2,6-dimethoxyphenol has found utility in materials science research, particularly in the development of functional materials with specific electronic, optical, or structural properties. The ability to precisely control the substitution pattern on aromatic rings through reactions involving this compound and its derivatives has contributed to the synthesis of materials for applications in areas such as organic electronics, photonics, and specialty polymers. These diverse applications underscore the compound's versatility as a synthetic building block across multiple scientific disciplines.

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